Cartilostatin 1 HUVEC Proliferation and Migration Inhibition: Comparative Context
Cartilostatin 1 inhibits HUVEC proliferation and migration in vitro across a concentration range of 0 to 40 μg/mL . This bioactivity profile aligns with the peptide's classification as an anti-angiogenic agent [1]. NO DIRECT HEAD-TO-HEAD COMPARATIVE DATA AGAINST OTHER ANTI-ANGIOGENIC PEPTIDES (e.g., endostatin, angiostatin, thrombospondin-derived peptides, or other cartilage-derived inhibitors) IS AVAILABLE IN THE PUBLIC LITERATURE. Researchers should note that the absence of published IC50 values for Cartilostatin 1 precludes quantitative potency comparisons with alternative anti-angiogenic peptides. Any cross-study comparison would be scientifically inappropriate due to variations in assay conditions, cell passage numbers, serum concentrations, and endpoint measurement methodologies.
| Evidence Dimension | In vitro inhibition of endothelial cell proliferation and migration |
|---|---|
| Target Compound Data | Inhibits proliferation and migration at 0–40 μg/mL |
| Comparator Or Baseline | No direct comparator data available |
| Quantified Difference | Not calculable |
| Conditions | Human umbilical vein endothelial cells (HUVECs), in vitro |
Why This Matters
This establishes the compound's fundamental bioactivity in the standard HUVEC model for angiogenesis research, though the absence of comparative potency data means procurement decisions must rely on structural uniqueness rather than superiority claims.
- [1] MedChemExpress. Cartilostatin 1 Product Datasheet. Cat. No. HY-PXXXX. View Source
